N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine
Description
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine is a complex organic compound that features a piperidine ring and a quinoxaline moiety
Properties
IUPAC Name |
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-13-16(21-15-6-4-3-5-14(15)20-13)19-11-17(12-22-2)7-9-18-10-8-17/h3-6,18H,7-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFKDYZTHACAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC3(CCNCC3)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-piperidone with methoxymethyl chloride to form 4-(methoxymethyl)piperidine. This intermediate is then reacted with a suitable quinoxaline derivative under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methoxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and quinoxaline moiety can interact with biological macromolecules, potentially modulating their activity. This compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-3-methylquinoxalin-2-amine: shares structural similarities with other piperidine and quinoxaline derivatives.
4-(methoxymethyl)piperidine: A precursor in the synthesis of the target compound.
Quinoxaline derivatives: Known for their diverse biological activities.
Uniqueness
The unique combination of a piperidine ring and a quinoxaline moiety in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
